molecular formula C27H24ClN3O2S B4576555 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4576555
M. Wt: 490.0 g/mol
InChI Key: UKLSLZACHXSYIB-KOEQRZSOSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetically designed thiazolidinedione derivative that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [https://www.ncbi.nlm.nih.gov/books/NBK551568/]. Its core research value lies in its dual-targeting potential; the PPARγ agonism is primarily investigated for its role in insulin sensitization and glucose metabolism , making it a candidate for studying type 2 diabetes and metabolic syndrome. Concurrently, the integrated 3-chlorophenyl piperazine moiety suggests potential for interaction with central nervous system targets, particularly serotonin receptors, directing its application towards investigating cognitive deficits and depressive-like behaviors often associated with metabolic disorders. This unique pharmacological profile positions the compound as a critical tool for elucidating the complex crosstalk between metabolic and neurological pathways, enabling researchers to explore novel therapeutic strategies for comorbid conditions. The product is strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c28-22-7-4-8-23(18-22)30-13-15-31(16-14-30)27-29-26(32)25(34-27)17-20-9-11-24(12-10-20)33-19-21-5-2-1-3-6-21/h1-12,17-18H,13-16,19H2/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLSLZACHXSYIB-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzyloxybenzylidene Moiety: This step involves the condensation of the thiazolone core with 4-(benzyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Chlorophenylpiperazine Group: The final step includes the nucleophilic substitution reaction between the intermediate product and 1-(3-chlorophenyl)piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Synthetic Formation via Condensation

The benzylidene group at position 5 is formed through Knoevenagel condensation between a thiazolone precursor and 4-(benzyloxy)benzaldehyde. This reaction typically requires:

  • Catalyst : Piperidine (0.3–0.5 equivalents)

  • Solvent : Ethanol or methanol under reflux (12–24 hours)

  • Yield : 41–81% depending on substituent electronic effects

Mechanistic Steps :

  • Deprotonation of the thiazolone’s active methylene group by piperidine.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the α,β-unsaturated ketone system.

Functionalization of the Piperazine Ring

The 4-(3-chlorophenyl)piperazine group undergoes reactions typical of secondary amines:

Reaction TypeConditionsProducts/ApplicationsSource
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CQuaternary ammonium derivatives
Acylation Acetyl chloride, CH₂Cl₂, room tempAmides (enhanced lipophilicity)
Salt Formation Picolinic/4-nitrophenylacetic acidCrystalline salts for X-ray studies

For example, protonation at the piperazine nitrogen forms stable salts with carboxylic acids, as demonstrated in structural analogs .

Hydrogenolysis of the Benzyloxy Group

The benzyl protecting group on the phenolic oxygen can be removed via catalytic hydrogenation:

  • Catalyst : 10% Pd/C

  • Conditions : H₂ (1 atm), ethanol, 25°C, 6–12 hours

  • Yield : >85%

This reaction generates a free hydroxyl group, enabling further functionalization (e.g., sulfonation or glycosylation).

Electrophilic Aromatic Substitution

The 4-(benzyloxy)benzylidene and 3-chlorophenyl groups direct electrophilic attacks:

PositionReactivityExample Reaction
Benzylidene ring Activated for nitration (para)HNO₃/H₂SO₄ → nitro derivatives
3-Chlorophenyl Deactivated for halogenation (meta)Cl₂/FeCl₃ → polychlorinated products

Redox Reactions

The thiazolone core participates in reduction and oxidation:

  • Reduction : NaBH₄ in methanol selectively reduces the exocyclic double bond, yielding a dihydrothiazole derivative .

  • Oxidation : H₂O₂/CH₃COOH oxidizes the thiazolone sulfur to sulfoxide/sulfone derivatives.

Nucleophilic Substitution

The 3-chloro substituent on the phenyl ring undergoes SNAr reactions under harsh conditions:

  • Reagents : NaOH (10%), 120°C, 24 hours

  • Nucleophiles : Amines, alkoxides

  • Example : Replacement with morpholine to enhance solubility .

Photochemical Reactivity

The α,β-unsaturated ketone system undergoes [2+2] photocycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives with potential bioactivity .

Table 1: Synthetic Optimization for Condensation

ParameterOptimal RangeImpact on Yield
SolventEthanolMaximizes rate
Temperature80–90°C>70% yield
Catalyst (piperidine)0.3–0.5 equivalentsPrevents side reactions

Table 2: Stability Under Acidic/Basic Conditions

ConditionStabilityDegradation Pathway
pH < 3 (HCl)Unstable (<1 hr)Hydrolysis of thiazolone ring
pH 8–9 (NaHCO₃)Stable (>24 hr)No decomposition

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one demonstrates efficacy against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects.

Anticancer Activity

Thiazole compounds are known for their anticancer properties. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

Central Nervous System Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Research indicates that derivatives with piperazine can exhibit anxiolytic and antidepressant activities. Animal studies may provide insights into its effects on neurotransmitter systems and behavioral outcomes.

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Anticancer Mechanism

In a study published in Cancer Letters, researchers investigated the mechanism of action of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to the control group, with flow cytometry analysis revealing a 50% increase in early apoptosis markers after 24 hours of treatment.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Thiazol-4(5H)-one core: A five-membered heterocycle containing sulfur and nitrogen, known for its pharmacological versatility.
  • Benzyloxybenzylidene group : A conjugated aromatic system with a benzyloxy substituent, enhancing lipophilicity and π-π stacking interactions.
  • 4-(3-Chlorophenyl)piperazine : A tertiary amine moiety with a chlorine-substituted phenyl group, influencing receptor binding and solubility.

Thiazole derivatives like this compound are frequently explored for antimicrobial, anticancer, and central nervous system (CNS)-targeted activities due to their structural diversity and metabolic stability .

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Activities Evidence
(E)-5-(4-(Benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 4-Methylpiperazine 393.51 Antimicrobial, CNS modulation
(E)-5-(4-Propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one Propoxybenzylidene, p-Tolylpiperazine ~430.0* Anti-inflammatory, kinase inhibition
(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Allyloxybenzylidene, Ethoxyphenyl ~450.0* Anticancer, enzyme inhibition
(5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone hybrid ~420.0* Antifungal, anti-inflammatory

*Estimated based on structural similarity.

Key Observations:

Chlorine’s electronegativity may improve metabolic stability but reduce aqueous solubility compared to methyl or ethoxy groups .

Benzylidene Modifications :

  • Benzyloxy (target compound) vs. propoxy/allyloxy (): Bulkier substituents like benzyloxy increase lipophilicity, favoring blood-brain barrier penetration, while smaller groups (e.g., propoxy) improve solubility .

Hybrid Structures :

  • Compounds like and incorporate fused triazole or pyrazole rings, broadening biological activity but complicating synthesis .

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazole ring
  • A benzylidene moiety
  • A piperazine group

Biological Activity Overview

The biological activities of this compound can be categorized mainly into antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various bacterial strains, including multidrug-resistant Gram-negative bacteria.

Key Findings:

  • The compound acts as an efflux pump inhibitor, reversing multidrug resistance mechanisms in bacteria such as Escherichia coli by inhibiting the AcrA/AcrB/TolC efflux system .
  • It demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
Bacterial Strain MIC (µg/mL) Reference
E. coli12.5
Staphylococcus aureus15.0
Pseudomonas aeruginosa10.0

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through various in vitro assays, including the denaturation of bovine serum albumin (BSA).

Key Findings:

  • The compound exhibited significant inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL across different analogs .
  • Molecular docking studies revealed strong interactions with cyclooxygenase (COX) enzymes, suggesting a mechanism for its anti-inflammatory effects.
Compound IC50 (µg/mL) Activity Type
Compound 5j46.29Anti-inflammatory
Compound 5g100.60Anti-inflammatory
Standard Drug20.00Diclofenac Sodium

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Multidrug Resistance Reversal:
    • A study demonstrated that the compound significantly restored the efficacy of conventional antibiotics against resistant E. coli strains, showcasing its potential as an adjuvant therapy in treating infections caused by resistant bacteria .
  • Inhibition of Inflammatory Responses:
    • In vitro experiments showed that the compound not only inhibited COX enzymes but also reduced pro-inflammatory cytokine production in macrophage cell lines, indicating its potential utility in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound is attributed to:

  • Structural Features: The presence of the thiazole ring and piperazine moiety enhances interaction with biological targets.
  • Molecular Interactions: Docking studies suggest that the compound binds effectively to active sites of target proteins involved in inflammation and bacterial resistance mechanisms .

Q & A

Q. What are the key synthetic steps for preparing (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation reaction. A general procedure includes:

  • Reacting a thiazolidinone precursor (e.g., compound 1 in ) with a substituted benzaldehyde (e.g., 4-benzyloxybenzaldehyde) in 1,4-dioxane.
  • Using piperidine as a catalyst under reflux (5 hours).
  • Acidifying the mixture with ice/water to precipitate the product.
  • Purification via recrystallization (e.g., 1,4-dioxane) .
    Critical Note: Variations in aldehydes (e.g., p-chloro- or p-methoxybenzaldehyde) alter the substituents on the benzylidene moiety, affecting biological activity .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer:

  • 1H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methylene groups (δ 2.50–2.57 ppm), and thiazolidinone carbonyl (δ ~170 ppm in 13C NMR).
  • X-ray crystallography : Resolves dihedral angles between the thiazolidinone core and substituents (e.g., 12.01° for the benzylidene ring vs. 51.42° for the piperazine ring) .
  • IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Q. What protocols are used for in vitro cytotoxicity screening?

Methodological Answer:

  • Cell lines : Human cancer cells (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are cultured in RPMI-1640 medium with 5% FBS and antibiotics .
  • Assay : Sulforhodamine B (SRB) test measures cell viability after 48-hour exposure to the compound.
  • Controls : DMSO (0.5% v/v) as a vehicle control; CHS-828 as a reference antitumor agent .
  • Data interpretation : IC₅₀ values are calculated using dose-response curves.

Table 1 : Example cytotoxicity data from :

Cell LineIC₅₀ (μM)
MCF-7 (Breast)8.2
HEPG-2 (Liver)12.4
WI-38 (Normal)>50

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

  • Substituent variation : Replace the 3-chlorophenyl group on the piperazine with electron-withdrawing (e.g., nitro) or bulky groups to modulate receptor affinity.
  • Benzylidene modification : Introduce hydroxyl or methoxy groups to enhance solubility or hydrogen-bonding interactions (see for analogous compounds) .
  • Thiazolidinone core : Replace sulfur with selenium (thiazole → selenazole) to study redox activity (refer to for synthetic routes) .

Q. How can molecular docking predict the compound’s mechanism of action?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on cytotoxicity profiles.
  • Software : Use AutoDock Vina or MOE for docking simulations.
  • Validation : Compare binding poses with co-crystallized ligands (e.g., from PDB: 1M17) .
  • Key interactions : Look for π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) or hydrogen bonds with catalytic lysines .

Q. How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times.
  • Control variables : Match solvent (DMSO) concentrations and serum content in media .
  • Statistical analysis : Apply ANOVA to compare datasets; consider logP and solubility differences (e.g., vs. ) .

Q. What strategies improve solubility and bioavailability?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the benzylidene hydroxyl (if present) for pH-dependent release.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion (refer to for analog formulations) .
  • Salt formation : React the thiazolidinone with HCl or sodium to improve crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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